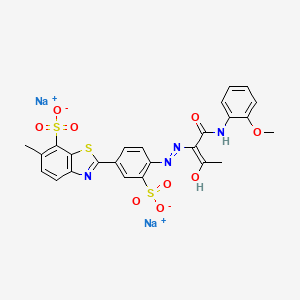
1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate is a complex organophosphorus compound. It is known for its unique structure, which includes a phosphine group attached to a phenyl ring, and a trimethylammonium group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate typically involves the reaction of diphenylphosphine with a suitable phenyl derivative, followed by the introduction of the trimethylammonium group. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The final step involves the addition of trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt .
Analyse Des Réactions Chimiques
1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Medicine: Research is ongoing into its potential use in drug development and delivery.
Industry: It is used in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets include metal centers in enzymes and other catalytic systems, and the pathways involved often include coordination and redox reactions .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): Another diphosphine ligand with a similar structure but different electronic properties.
1,1’-Bis(diphenylphosphino)ferrocene: A ferrocene-based ligand used in various catalytic applications.
1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate is unique due to its combination of a phosphine group and a trimethylammonium group, which provides distinct electronic and steric properties compared to other similar compounds.
Propriétés
Numéro CAS |
1373945-21-1 |
|---|---|
Formule moléculaire |
C23H25F3NO3PS |
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
(2-diphenylphosphanylphenyl)methyl-trimethylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C22H25NP.CHF3O3S/c1-23(2,3)18-19-12-10-11-17-22(19)24(20-13-6-4-7-14-20)21-15-8-5-9-16-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
OTAHBMHXZGOAGA-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




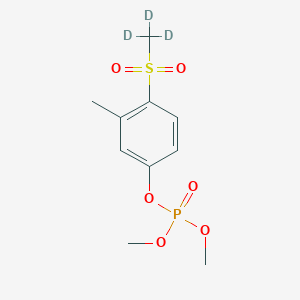
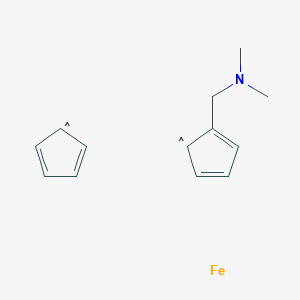
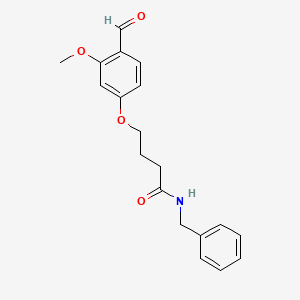
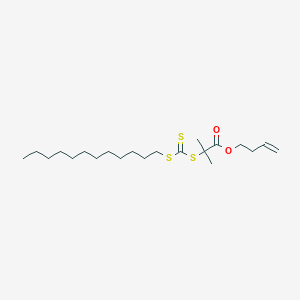




![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
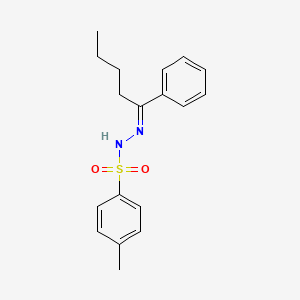
![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)
